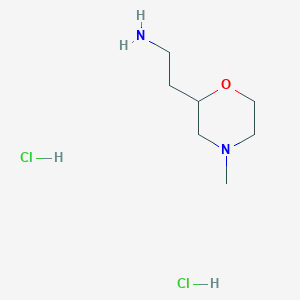![molecular formula C9H11N3S2 B12934868 N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is the condensation of an imidazo[2,1-b]thiazole derivative with a thietan-3-amine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Applications De Recherche Scientifique
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mécanisme D'action
The mechanism of action of N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives and thietan-3-amine analogs, such as:
- Imidazo[2,1-b][1,3]thiazol-6-ylmethylamine dihydrochloride
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride .
Uniqueness
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H11N3S2 |
|---|---|
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H11N3S2/c1-2-14-9-11-7(4-12(1)9)3-10-8-5-13-6-8/h1-2,4,8,10H,3,5-6H2 |
Clé InChI |
SEJZJZIEDSMYLP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCC2=CN3C=CSC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)


![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)






![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)

![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

